

Nazartinib scientific literature review

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Compound Focus: Nazartinib

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Nazartinib at a Glance

The table below outlines the core profile of **nazartinib** based on available clinical and preclinical data.

Aspect	Summary of Findings
Drug Class	Third-generation, irreversible, mutant-selective EGFR-TKI (Tyrosine Kinase Inhibitor) [1] [2] [3]
Primary Mechanism	Covalently binds to Cys797 on EGFR, selectively inhibiting activating mutations (L858R, ex19del) and the T790M resistance mutation [1] [3]
Key Preclinical Differentiator	~60-fold selectivity for mutant over wild-type EGFR <i>in vitro</i> , potentially reducing off-target toxicity [2] [3]
Phase 2 Efficacy (1st-line)	ORR: 69% (95% CI: 53-82); mPFS: 18 months [4] [5]
Notable Efficacy Feature	Promising activity in the brain; 53% of patients with baseline brain metastases showed resolution/normalization of CNS lesions [4] [5]
Common Adverse Events	Diarrhea (47%), maculopapular rash (38%), pyrexia (29%), stomatitis (27%) [4] [5]

Aspect	Summary of Findings
Current Status	Development discontinued for business reasons (not safety-related); no Phase 3 trials initiated [6] [7]

Detailed Efficacy and Preclinical Comparisons

Clinical Trial Outcomes

A pivotal Phase 2, single-arm study investigated **nazartinib** (150 mg once daily) in 45 treatment-naive patients with **EGFR-mutant (L858R or ex19del) advanced NSCLC** [4] [5].

- **Overall Survival (OS):** The median OS was not reached after a median follow-up of 30 months, with a 33-month OS rate of **56%** [4].
- **Efficacy in Brain Metastases:** In the 18 patients with baseline brain metastases, the ORR was **67%** and the median PFS was **17 months**. Notably, only 2 out of 27 patients without baseline brain metastases developed new brain lesions, suggesting **nazartinib** may offer protective effects against CNS progression [4] [5].

Preclinical Mutation Sensitivity Profile

A 2017 study directly compared the efficacy of **nazartinib** and osimertinib across various EGFR mutations using Ba/F3 cell models. The table below shows the half-maximal inhibitory concentration (IC50, nM), with lower values indicating greater potency [8].

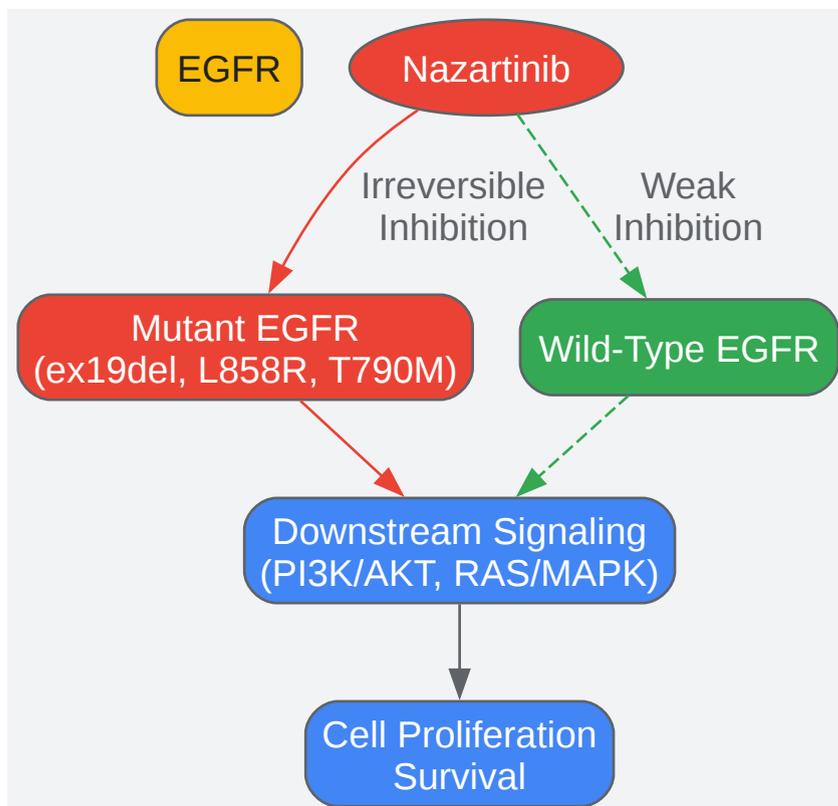
EGFR Mutation	Nazartinib (IC50 in nM)	Osimertinib (IC50 in nM)
L858R + T790M	5.1	0.9
ex19del + T790M	52	3.1
L861Q	116	35.8
G719S	91.2	158

EGFR Mutation	Nazartinib (IC50 in nM)	Osimertinib (IC50 in nM)
L861Q + T790M	101	73
G719S + T790M	77	97
Wild Type	1031	516

This data suggests that while osimertinib was generally more potent against the classic T790M mutations, **nazartinib** showed variable activity against different uncommon EGFR mutations [8].

Mechanism of Action and Signaling Pathway

Nazartinib is a covalent inhibitor that irreversibly binds to a cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, leading to sustained inhibition of its tyrosine kinase activity [1] [3]. The following diagram illustrates its selective action on the EGFR signaling pathway in mutant cells.



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Nazartinib selectively inhibits mutant EGFR signaling pathways while largely sparing wild-type EGFR.

Key Experimental Protocols from Literature

For researchers aiming to replicate or understand the foundational studies, here are summaries of key methodologies.

In Vitro Cell Proliferation/Viability Assay (MTS)

This method was used to generate the IC50 data in the comparison table above [8] [3].

- **Cell Lines:** Ba/F3 cells engineered to express specific EGFR mutants (e.g., ex19del, L858R, T790M) or wild-type EGFR. Cancer cell lines like H1975 (L858R/T790M) were also used.
- **Compound Treatment:** Cells were plated and treated with serially diluted **nazartinib** (or other TKIs) for a specified period (e.g., 72 hours).
- **Viability Measurement:** MTS reagent was added. Metabolically active cells reduce MTS to a colored formazan product, which is quantified by spectrophotometry. The absorbance is directly proportional to the number of living cells.
- **Data Analysis:** Dose-response curves are plotted, and IC50 values are calculated using non-linear regression analysis.

In Vivo Efficacy Studies (Mouse Xenograft)

Preclinical in vivo studies evaluated the antitumor potential of **nazartinib** [3].

- **Animal Models:** Immunodeficient mice (e.g., balb/c) implanted with human tumor cell lines or patient-derived xenografts (PDXs) harboring relevant EGFR mutations.
- **Dosing: Nazartinib** was administered orally, often at 50 mg/kg, once or twice daily.
- **Endpoint Measurements:** Tumor volume was measured regularly over time. Key metrics include:
 - **Tumor Growth Inhibition (TGI):** % TGI = $[1 - (\text{Tumor Volume}_{\text{treated}} / \text{Tumor Volume}_{\text{control}})] \times 100$.
 - **Pharmacodynamics:** Tumors and normal tissues could be harvested to assess target engagement via inhibition of phosphorylated EGFR (pEGFR).

Research Implications and Conclusion

For researchers and drug developers, the story of **nazartinib** offers several key insights:

- **Demonstrated CNS activity** is a critical differentiator for next-generation TKIs, and **nazartinib**'s data in this area remains valuable for future compound design [4] [5].
- The **discontinuation of a clinically active compound** for business, not scientific, reasons highlights the complex factors influencing drug development [6].
- Research into **nazartinib** continues in **combination therapies** (e.g., with capmatinib or trametinib) to overcome resistance, though these studies have also been terminated or completed without advancing further [6].

In summary, **nazartinib** emerged as a potent and selective third-generation EGFR TKI with a compelling clinical profile, especially regarding brain metastases. Its development halt means it will not reach patients, but its scientific legacy informs the ongoing pursuit of better targeted therapies for EGFR-mutant NSCLC.

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